molecular formula C21H30N2O4 B11699361 Hexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Hexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11699361
M. Wt: 374.5 g/mol
InChI Key: PWLDZMFTMHASLX-UHFFFAOYSA-N
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Description

Hexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound belonging to the class of tetrahydropyrimidine derivatives. This compound is characterized by its unique structure, which includes a hexyl ester group, a propoxyphenyl substituent, and a tetrahydropyrimidine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-propoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the corresponding chalcone.

    Cyclization: The chalcone undergoes cyclization with urea in the presence of an acid catalyst like hydrochloric acid to form the tetrahydropyrimidine ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with hexanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the carbonyl group in the tetrahydropyrimidine ring can yield the corresponding alcohol.

    Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkoxides such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3).

Major Products:

    Oxidation: Hexyl 6-methyl-2-oxo-4-(4-carboxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

    Reduction: Hexyl 6-methyl-2-hydroxy-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

    Substitution: Hexyl 6-methyl-2-oxo-4-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Scientific Research Applications

Hexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of hexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Hexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:

  • Ethyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Cyclothis compound

These compounds share a similar core structure but differ in the ester group, which can influence their physical properties, reactivity, and biological activities. The hexyl ester group in the target compound may confer unique solubility and lipophilicity characteristics, making it distinct from its analogs.

Properties

Molecular Formula

C21H30N2O4

Molecular Weight

374.5 g/mol

IUPAC Name

hexyl 6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H30N2O4/c1-4-6-7-8-14-27-20(24)18-15(3)22-21(25)23-19(18)16-9-11-17(12-10-16)26-13-5-2/h9-12,19H,4-8,13-14H2,1-3H3,(H2,22,23,25)

InChI Key

PWLDZMFTMHASLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCCC)C

Origin of Product

United States

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